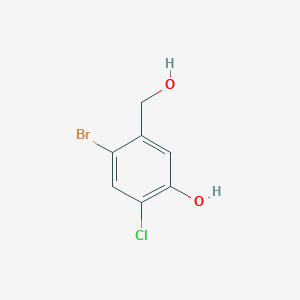![molecular formula C72H88Br2N2O4S2 B12844890 15,29-dibromo-8,22-bis(2-octyldodecyl)-14,28-dithia-8,22-diazaundecacyclo[18.14.1.16,32.02,18.03,12.04,33.05,10.013,17.024,35.026,34.027,31]hexatriaconta-1,3(12),4(33),5,10,13(17),15,18,20(35),24,26(34),27(31),29,32(36)-tetradecaene-7,9,21,23-tetrone](/img/structure/B12844890.png)
15,29-dibromo-8,22-bis(2-octyldodecyl)-14,28-dithia-8,22-diazaundecacyclo[18.14.1.16,32.02,18.03,12.04,33.05,10.013,17.024,35.026,34.027,31]hexatriaconta-1,3(12),4(33),5,10,13(17),15,18,20(35),24,26(34),27(31),29,32(36)-tetradecaene-7,9,21,23-tetrone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “15,29-dibromo-8,22-bis(2-octyldodecyl)-14,28-dithia-8,22-diazaundecacyclo[1814116,3202,1803,1204,3305,10013,17024,35026,34027,31]hexatriaconta-1,3(12),4(33),5,10,13(17),15,18,20(35),24,26(34),27(31),29,32(36)-tetradecaene-7,9,21,23-tetrone” is a highly complex organic molecule
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the core structure and subsequent functionalization. Common synthetic routes may include:
Stepwise Synthesis: Building the molecule piece by piece, often starting with simpler precursors.
Cyclization Reactions: Forming the cyclic structures present in the molecule.
Functional Group Interconversions: Introducing and modifying functional groups to achieve the desired structure.
Industrial Production Methods
Industrial production of complex organic compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve:
Catalysis: Using catalysts to increase reaction rates and selectivity.
Purification Techniques: Employing methods such as chromatography and crystallization to purify the final product.
化学反应分析
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation and Reduction: Changing the oxidation state of the molecule.
Substitution Reactions: Replacing one functional group with another.
Addition Reactions: Adding new atoms or groups to the molecule.
Common Reagents and Conditions
Typical reagents and conditions used in these reactions might include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Such as dichloromethane or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce new functional groups.
科学研究应用
Chemistry
In chemistry, such compounds are often studied for their unique reactivity and potential as building blocks for more complex molecules.
Biology
In biology, these compounds might be investigated for their interactions with biological molecules and potential therapeutic applications.
Medicine
In medicine, complex organic molecules are often explored for their potential as drugs or diagnostic agents.
Industry
In industry, these compounds could be used in the development of new materials, such as polymers or nanomaterials.
作用机制
The mechanism by which the compound exerts its effects would depend on its specific structure and functional groups. Common mechanisms might include:
Binding to Receptors: Interacting with specific biological receptors to elicit a response.
Enzyme Inhibition: Inhibiting the activity of enzymes involved in various biochemical pathways.
Signal Transduction: Modulating signaling pathways within cells.
相似化合物的比较
Similar Compounds
Similar compounds might include other complex organic molecules with similar functional groups or structural motifs. Examples could include:
Polycyclic Aromatic Hydrocarbons: Compounds with multiple fused aromatic rings.
Heterocyclic Compounds: Molecules containing rings with atoms other than carbon, such as nitrogen or sulfur.
Uniqueness
The uniqueness of the compound would be highlighted by its specific combination of functional groups and structural features, which could confer unique reactivity or biological activity.
属性
分子式 |
C72H88Br2N2O4S2 |
|---|---|
分子量 |
1269.4 g/mol |
IUPAC 名称 |
15,29-dibromo-8,22-bis(2-octyldodecyl)-14,28-dithia-8,22-diazaundecacyclo[18.14.1.16,32.02,18.03,12.04,33.05,10.013,17.024,35.026,34.027,31]hexatriaconta-1,3(12),4(33),5,10,13(17),15,18,20(35),24,26(34),27(31),29,32(36)-tetradecaene-7,9,21,23-tetrone |
InChI |
InChI=1S/C72H88Br2N2O4S2/c1-5-9-13-17-21-23-27-31-35-45(33-29-25-19-15-11-7-3)43-75-69(77)53-37-47-49-41-57(73)82-68(49)52-40-56-60-54(70(78)76(72(56)80)44-46(34-30-26-20-16-12-8-4)36-32-28-24-22-18-14-10-6-2)38-48-50-42-58(74)81-67(50)51-39-55(71(75)79)59(53)65-61(47)64(52)66(60)62(48)63(51)65/h37-42,45-46H,5-36,43-44H2,1-4H3 |
InChI 键 |
PTVVMKROQFYERD-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCC(CCCCCCCC)CN1C(=O)C2=CC3=C4C5=C6C7=C(C=C5C8=C3SC(=C8)Br)C(=O)N(C(=O)C7=CC9=C6C3=C4C2=C(C1=O)C=C3C1=C9SC(=C1)Br)CC(CCCCCCCC)CCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


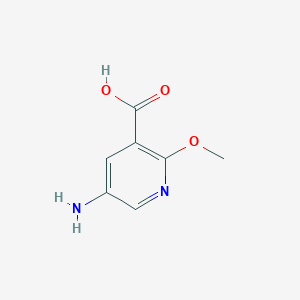
![4'-Tert-butyl-3-fluoro[1,1'-biphenyl]-4-amine](/img/structure/B12844817.png)
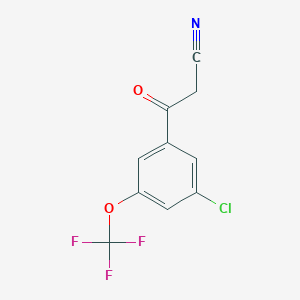
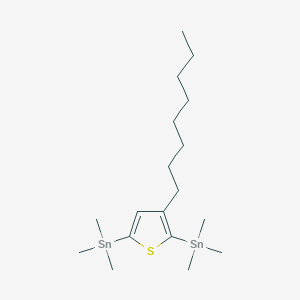
![(3AR,6R,6aR)-6-(((tert-butyldimethylsilyl)oxy)methyl)-2,2,3a-trimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B12844830.png)
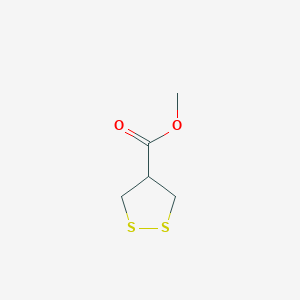
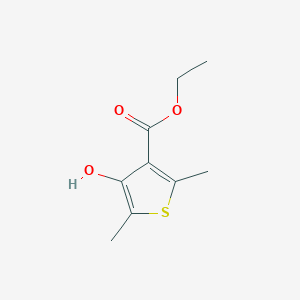
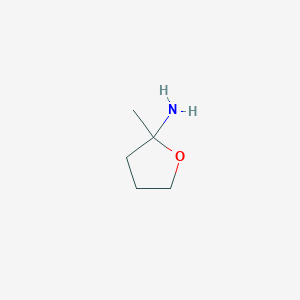
![(R)-Ethyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B12844863.png)
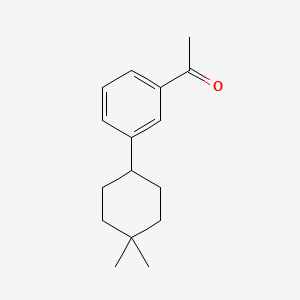
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]ethyl]pentanamide;2,2,2-trifluoroacetic acid](/img/structure/B12844875.png)
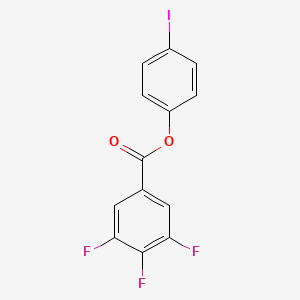
![(3aR,5S,6S,6aR)-6-Benzyloxy-5-(benzyloxymethyl)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole](/img/structure/B12844884.png)
